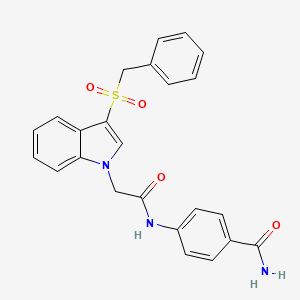![molecular formula C20H16ClN3O B2403097 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide CAS No. 1904633-23-3](/img/structure/B2403097.png)
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide, also known as BPyA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a variety of biochemical and physiological effects. In
科学的研究の応用
Chemistry and Biochemistry of Acrylamide
Acrylamide, recognized for its industrial and laboratory applications, is used in polyacrylamide synthesis for various purposes including soil conditioning, wastewater treatment, and protein electrophoresis. The compound’s formation in food during processing has driven extensive research into its chemistry, biochemistry, and safety. Studies emphasize the need for a deeper understanding of its formation, distribution in food, and its implications for human health (Friedman, 2003).
Industrial and Food Applications
The synthesis of acrylamide and its conversion into polymers like polyacrylamide finds extensive industrial use, particularly in water and wastewater treatment, paper processing, and mining. The discovery of acrylamide in heat-treated foods led to a surge in research into its occurrence, chemistry, agricultural practices, and toxicology to assess the potential human health risks from dietary exposure (Taeymans et al., 2004).
Acrylamide in Baked Products
Research focused on acrylamide in bakery products has highlighted its health risks and investigated factors influencing its formation and degradation. Recommendations have been made for baking manufacturers to minimize acrylamide levels in products, considering the compound's neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011).
Reduction and Toxicity Mitigation
Efforts to mitigate acrylamide's impact in food have included methods to reduce its content through selecting raw materials with low precursor levels, optimizing processing conditions, and using additives that inhibit its formation. Additionally, strategies to mitigate the in vivo toxicity of dietary acrylamide are crucial. Ongoing research seeks to reduce acrylamide's burden without compromising food quality, safety, and consumer acceptance (Friedman & Levin, 2008).
Coordination Chemistry and Biological Interactions
The coordination chemistry of acrylamide with various transition metals has been explored, revealing its potential role in biological systems. Understanding the interactions of acrylamide with biologically relevant metal ions is crucial for elucidating its metabolic pathways and health effects, contributing to a broader understanding of acrylamide's impact in biological contexts (Girma et al., 2005).
Microgel Applications and Future Perspectives
Acrylamide-based microgels have garnered attention due to their responsive behavior and chemical stability, with applications in nanotechnology, drug delivery, sensing, and catalysis. The synthesis, properties, and potential uses of these microgels are subjects of ongoing research, offering promising prospects for further advancements in various fields (Begum et al., 2019).
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-18-6-3-15(4-7-18)5-8-20(25)24-13-16-9-11-23-19(12-16)17-2-1-10-22-14-17/h1-12,14H,13H2,(H,24,25)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZAWPHJDTMFY-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
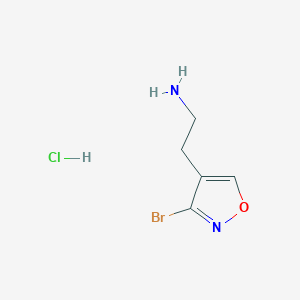
![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)
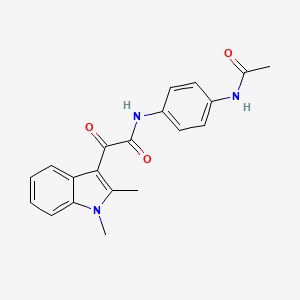
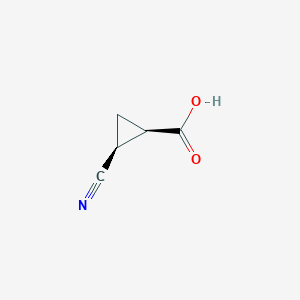


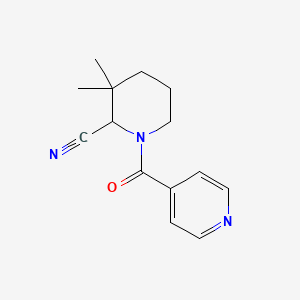
![3-(4-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2403026.png)
![4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2403027.png)
![2-(4-acetamidophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2403030.png)
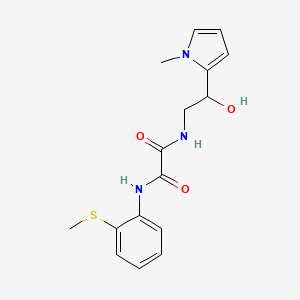
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2403032.png)
![(E)-4-(N-methyl-N-phenylsulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2403033.png)
